BCI-215

DUSP inhibitor selectivity MAPK phosphatase DUSP5 off-target

Researchers requiring tumor-selective DUSP inhibition without DUSP5 off-target activity face a critical gap: the parent compound BCI inhibits DUSP5 (IC50 ≈ 8.0 μM) and exhibits developmental toxicity in zebrafish. BCI-215's 5-bromo substitution resolves both limitations: • Tumor-selective cytotoxicity: Kills MDA-MB-231 breast cancer cells while sparing normal hepatocytes up to 100 μM; induces apoptosis without necrosis • Clean isoform selectivity: Inhibits DUSP1 & DUSP6; completely spares DUSP5 • In vivo safety: No developmental toxicity in whole-organism zebrafish assays; validated in UVB-irradiated ex vivo human skin for pigmentation studies Supplied with batch-specific Certificate of Analysis.

Molecular Formula C22H22BrNO
Molecular Weight 396.3 g/mol
CAS No. 1245792-67-9
Cat. No. B605973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCI-215
CAS1245792-67-9
SynonymsBCI-215;  BCI 215;  BCI215; 
Molecular FormulaC22H22BrNO
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2C3=C(C=CC(=C3)Br)C(=O)C2=CC4=CC=CC=C4
InChIInChI=1S/C22H22BrNO/c23-16-11-12-18-19(14-16)21(24-17-9-5-2-6-10-17)20(22(18)25)13-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,21,24H,2,5-6,9-10H2/b20-13+
InChIKeyJGWQWVVSCQBAFC-DEDYPNTBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





BCI-215: Tumor-Selective DUSP1/6 Inhibitor


BCI-215 is a 5-bromo-substituted analog of the DUSP1/6 inhibitor BCI, structurally defined as (E)-2-benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one [1]. It belongs to the cyclohexylamino-indenone class of allosteric dual-specificity MAPK phosphatase (DUSP-MKP) inhibitors [2]. Unlike its parent compound BCI, BCI-215 exhibits tumor cell-selective cytotoxicity while sparing normal cells, a property attributed to the 5-position bromine substitution that emerged from in vivo structure-activity relationship (SAR) studies in transgenic zebrafish [3]. The compound restores defective MAPK activity caused by DUSP1 and DUSP6 overexpression and is devoid of developmental toxicity in whole-organism models [3].

DUSP1/6 Pathway Inhibition Restores defective MAPK activity in overexpression models
Cell-Model Endpoint Review Supports tumor cell-line studies (e.g., MDA-MB-231) without broad normal-cell toxicity
Whole-Organism Model Context Validated in transgenic zebrafish for FGF signaling and developmental endpoint monitoring

Why BCI-215 Cannot Be Substituted


BCI-215 and BCI share a common cyclohexylamino-indenone scaffold and both inhibit DUSP1 and DUSP6, yet their functional profiles diverge dramatically due to a single atomic substitution: the 5-bromine in BCI-215 replaces the hydrogen at the corresponding position in BCI [1]. This bromine substitution confers three critical differentiating properties not found in BCI or BCI hydrochloride: (i) tumor cell-selective cytotoxicity with sparing of normal cells [2]; (ii) lack of developmental toxicity in whole-organism zebrafish assays [2]; and (iii) a distinct DUSP isoform selectivity profile—specifically, BCI-215 does not inhibit DUSP5, whereas BCI does (IC50 ≈ 8.0 μM) [3]. Consequently, BCI and BCI-215 are not interchangeable in experimental contexts requiring tumor-selective DUSP inhibition, absence of DUSP5 off-target activity, or in vivo developmental safety.

BCI-215 (5-Bromo Analog)
+ DUSP5-sparing profile reported; supports isoform-specific pathway interpretation
+ Cell-model response context differs: reported selective apoptosis induction over broad cytotoxicity
+ Developmental toxicity endpoint context available in zebrafish; model-safety monitoring supported
BCI / BCI Hydrochloride
- DUSP5 off-target inhibition (IC50 ≈ 8.0 μM); may confound DUSP1/6-specific pathway readouts
- Broad cytotoxicity reported across cancer and normal cell lines; pathway-response endpoints may differ
- No equivalent whole-organism developmental safety data; in vivo endpoint interpretation may vary

BCI-215 vs. BCI: Key Evidence


5-Bromo Substitution Eliminates DUSP5 Inhibition

BCI-215 contains a 5-bromo substitution absent in BCI, which fundamentally alters the DUSP isoform inhibition profile. BCI inhibits DUSP5 (IC50 ≈ 8.0 μM), whereas BCI-215 shows no inhibition of DUSP5 [1]. Both compounds inhibit DUSP1 and DUSP6, but the bromine substitution eliminates DUSP5 off-target activity while preserving on-target DUSP1/6 inhibition. For context, BCI hydrochloride exhibits EC50 values of 13.3 μM for DUSP6 and 8.0 μM for DUSP1 , while BCI-215 restores defective MAPK activity caused by overexpression of DUSP1 and DUSP6 in mammalian cells [1].

DUSP5 Isoform Selectivity
Reported
BCI-215 spares DUSP5; BCI inhibits DUSP5 (IC50 ≈ 8.0 μM)
Supports DUSP1/6-specific pathway interpretation without DUSP5 confounding
Cellular DUSP-overexpression models
DUSP inhibitor selectivity MAPK phosphatase DUSP5 off-target

Tumor Cell-Selective Cytotoxicity

BCI-215 demonstrates selective cytotoxicity toward tumor cells while sparing normal cells, a property not documented for BCI or BCI hydrochloride [1]. In MDA-MB-231 human breast cancer cells, BCI-215 inhibited cell motility, induced apoptosis without primary necrosis, and sensitized cells to lymphokine-activated killer (LAK) cell activity [1]. Mechanistically, BCI-215 induced rapid and sustained phosphorylation of ERK, p38, and JNK in the absence of reactive oxygen species, with toxicity partially rescued by p38 inhibition [1]. Kinase phosphorylation profiling confirmed BCI-215 selectively activated MAPKs and downstream substrates but not receptor tyrosine kinases, SRC family kinases, AKT, mTOR, or DNA damage pathways [1]. This tumor-selective cytotoxicity profile was identified through in vivo SAR studies in transgenic zebrafish [2].

Cell-Model Response Context
Assay context
Induced apoptosis without primary necrosis in MDA-MB-231 cells; sensitized to LAK activity
Supports apoptosis pathway-response interpretation; toxicity partially rescued by p38 inhibition
Activated ERK, p38, JNK without ROS or RTK/AKT/mTOR off-target activation
cancer cell cytotoxicity tumor selectivity breast cancer

Developmental Safety in Zebrafish Embryos

In transgenic zebrafish whole-organism screens, BCI-215 was identified as a hyperactivator of fibroblast growth factor signaling that is devoid of developmental toxicity [1]. At concentrations of 1–20 μM administered for 6 hours, BCI-215 was nontoxic to zebrafish embryos and an endothelial cell line while retaining FGF hyperactivating and DUSP1/6 inhibitory activity . This developmental safety profile contrasts with the broader toxicity observed with BCI hydrochloride, which inhibits viability of lung cancer and uveal melanoma cells with IC50 values ranging from 0.1 to 90 μM . The zebrafish SAR studies that identified BCI-215 specifically selected for compounds lacking developmental toxicity [1].

In Vivo Model Safety Monitoring
Model-specific review
No developmental toxicity in transgenic zebrafish at 1–20 μM (6 h exposure)
Supports developmental endpoint monitoring and FGF hyperactivation studies in whole-organism models
Identified via in vivo SAR screening for compounds lacking developmental toxicity
developmental toxicity zebrafish in vivo safety

Anti-Melanogenic Efficacy in UVB-Irradiated Human Skin

BCI-215 potently suppresses both basal and cAMP-stimulated melanin production and cellular tyrosinase activity through downregulation of MITF protein and its downstream enzymes [1]. In UVB-irradiated ex vivo human skin, BCI-215 reduced the melanin index, MITF expression, and downstream enzyme levels [1]. The anti-melanogenic effect is mediated through activation of all three MAPK pathways (ERK, JNK, p38), with the greatest activation observed in ERK [2]. BCI-215 also induced phosphorylation of the β-catenin pathway [2]. While BCI has been studied for anti-inflammatory and ROS-reducing properties , BCI-215's specific anti-melanogenic activity in ex vivo human skin represents a distinct application area not demonstrated for the parent compound.

Ex Vivo Skin Model Endpoint Review
Context-dependent
Reduced melanin index, MITF expression, and downstream enzymes in UVB-irradiated ex vivo human skin
Supports melanogenesis pathway-response interpretation; mediated via ERK, JNK, p38 activation and β-catenin phosphorylation
Application area not demonstrated for parent compound BCI
melanogenesis UVB protection pigmentation disorders

BCI-215 Application Scenarios


Breast Cancer Immuno-Oncology Studies

In MDA-MB-231 breast cancer models, BCI-215 inhibits cell motility, induces apoptosis without necrosis, and sensitizes tumor cells to LAK cell-mediated killing while sparing normal cells [1]. This tumor-selective profile makes BCI-215 uniquely suitable for co-culture experiments with immune effector cells and in vivo xenograft studies where confounding toxicity to stromal or normal tissue must be avoided. The compound's activation of MAPK signaling (ERK, p38, JNK) occurs without reactive oxygen species generation or off-target activation of RTKs, SRC, AKT, or mTOR pathways [1].

Ex Vivo Skin Melanogenesis Models for Pigmentation

BCI-215 suppresses basal and cAMP-stimulated melanin production and tyrosinase activity through MITF downregulation, with validated efficacy in UVB-irradiated ex vivo human skin [2]. It activates ERK, JNK, and p38 MAPK pathways and induces β-catenin phosphorylation. This makes BCI-215 a valuable tool for studying UVB-induced hyperpigmentation mechanisms and screening DUSP-targeted interventions for melasma, solar lentigines, and post-inflammatory hyperpigmentation [2].

Developmental Biology in Zebrafish Models

BCI-215 was identified through transgenic zebrafish chemical screening as a hyperactivator of FGF signaling that is devoid of developmental toxicity [3]. At 1–20 μM, it retains DUSP1/6 inhibitory activity without harming embryos or endothelial cells . This safety profile enables in vivo studies of FGF signaling, heart regeneration (via Duox-H2O2-Dusp6 pathways), and developmental processes where DUSP6 modulation is required without confounding toxicity [3].

MAPK Signaling Studies with DUSP5-Sparing Inhibition

BCI-215 inhibits DUSP1 and DUSP6 while completely sparing DUSP5, unlike BCI which inhibits DUSP5 with IC50 ≈ 8.0 μM [3]. For experiments dissecting isoform-specific DUSP functions in MAPK signaling cascades, BCI-215 provides cleaner target engagement. The compound restores defective MAPK activity caused by DUSP1 and DUSP6 overexpression in mammalian cells and induces sustained phosphorylation of ERK, p38, and JNK in the absence of reactive oxygen species [1].

Application
Selection Property
Validation Focus
Cancer Cell-Model Studies
MAPK signaling activation
Apoptosis and cell-viability endpoints
Pigmentation Research Models
Ex vivo skin model melanogenesis assay
MITF expression and melanin-index review
Zebrafish In Vivo Studies
FGF signaling hyperactivation
Developmental toxicity endpoint monitoring
DUSP Isoform Profiling
DUSP5-sparing inhibition spectrum
MAPK substrate phosphorylation kinetics

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